4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol

Description

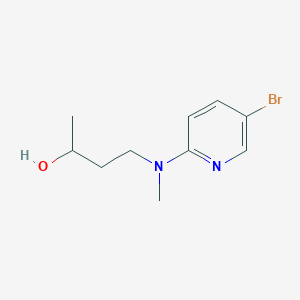

4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is a brominated pyridine derivative with a hydroxyl-containing butanol chain. Its structure comprises a 5-bromopyridin-2-yl group linked via a methylamino bridge to a secondary alcohol at the C2 position of the butanol chain.

Properties

Molecular Formula |

C10H15BrN2O |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

4-[(5-bromopyridin-2-yl)-methylamino]butan-2-ol |

InChI |

InChI=1S/C10H15BrN2O/c1-8(14)5-6-13(2)10-4-3-9(11)7-12-10/h3-4,7-8,14H,5-6H2,1-2H3 |

InChI Key |

QFVSOUUVITYYDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN(C)C1=NC=C(C=C1)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol typically involves the reaction of 5-bromopyridine with an appropriate amine and butanol derivative. One common method includes the following steps:

Bromination: The starting material, pyridine, is brominated using bromine or a bromine source to yield 5-bromopyridine.

Amination: 5-bromopyridine is then reacted with a methylamine derivative under controlled conditions to form the intermediate 5-bromopyridin-2-yl(methyl)amine.

Alcohol Addition: The intermediate is further reacted with a butanol derivative, such as butan-2-ol, under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group (–NH–) is electron-rich and can act as a nucleophile. Common reactions include:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Reaction with acylating agents (e.g., acetyl chloride) to form amides.

-

Mannich Reactions : Participation in β-amino alcohol synthesis via condensation with carbonyl compounds and aldehydes .

Example : In similar systems, amines react with methyl 2-oxobutanoate under acidic conditions to form β-amino esters, as seen in the synthesis of methyl 2-(phenylamino)but-2-enoate .

Alcohol Group Reactions

The secondary alcohol (–OH) group undergoes classic alcohol chemistry:

-

Oxidation : Converts to a ketone (butan-2-one) via oxidizing agents like KMnO₄ or CrO₃.

-

Esterification : Reaction with carboxylic acids (e.g., acetic acid) to form esters.

-

Substitution : Conversion to ethers or alkyl halides (e.g., via treatment with HX or SOCl₂).

Comparison of Alcohol Reactions :

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ | Butan-2-one |

| Esterification | Acetic acid | Acetate ester |

| Substitution | HCl | Chloroalkane |

Aromatic Substitution Reactions

The 5-bromo substituent on the pyridine ring undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions:

-

Nucleophilic Aromatic Substitution (SNAr) : Requires activation by electron-withdrawing groups (e.g., nitration) to replace Br with nucleophiles like amines or thiols.

-

Suzuki Coupling : Replaces Br with aryl or alkenyl groups using palladium catalysts and boronic acids, as demonstrated in similar systems .

-

C–H Activation : Potential for directed metalation of the pyridine ring, though less common due to bromine’s deactivating nature.

Example : Bromopyridines react in Suzuki couplings to form biaryl compounds, as shown in the synthesis of heteroaryl amino acids .

Biological Interaction and Metabolism

The compound’s structure suggests potential biological activity:

-

The bromine atom and hydroxyl group may enhance interactions with enzymes or receptors, influencing metabolic pathways.

-

The amine group could participate in hydrogen bonding or protonation-dependent binding.

While specific metabolic data is limited, analogous compounds undergo oxidation (e.g., hydroxylation) or conjugation (e.g., glucuronidation).

Scientific Research Applications

4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in biochemical assays and as a probe to study biological processes.

Mechanism of Action

The mechanism of action of 4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

- Bromopyridine vs. Bipyridine: The bipyridine analogue (CAS 870078-13-0) exhibits higher aromaticity and conjugation, likely enhancing its stability and coordination capacity compared to the monopyridine structure of the target compound. However, the bromine atom in the target compound may increase electrophilicity, influencing reactivity in substitution reactions .

- Hazard Profiles: The bipyridine derivative has documented hazards (e.g., oral toxicity, skin/eye irritation), while hazards for the target compound remain uncharacterized.

Functional Group Impact

- Bromine vs. Nitro Groups: Bromine (electron-withdrawing) may direct electrophilic substitution reactions meta/para, whereas the nitro group in 4-{4-(1-hydroxyethyl)-2-nitrophenylamino}butan-2-ol strongly deactivates the aromatic ring, reducing reactivity .

Biological Activity

The compound 4-((5-bromopyridin-2-yl)(methyl)amino)butan-2-ol is a derivative of pyridine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-((5-bromopyridin-2-yl)(methyl)amino)butan-2-ol is . The structure includes a brominated pyridine moiety, which is known for enhancing the biological activity of compounds through various mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to 4-((5-bromopyridin-2-yl)(methyl)amino)butan-2-ol exhibit significant antimicrobial properties. A study assessed the antibacterial and antifungal activity of various pyridine derivatives, revealing that many showed notable inhibition against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Activity (MIC in µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that modifications in the structure of pyridine derivatives can lead to enhanced antimicrobial efficacy .

Cytotoxicity and Antitumor Activity

Cytotoxicity studies have shown that certain derivatives of pyridine compounds can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against several human tumor cell lines, indicating potent antitumor activity . The selectivity against specific cancer types, such as renal cancer, highlights the therapeutic potential of these compounds.

The biological activity of 4-((5-bromopyridin-2-yl)(methyl)amino)butan-2-ol may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on key enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and inflammation .

- Membrane Disruption : The lipophilicity conferred by the brominated pyridine structure may enhance membrane permeability, facilitating the entry of the compound into microbial cells and leading to cell death .

- Receptor Interaction : Some studies suggest that these compounds may act as ligands for specific receptors involved in cell signaling pathways related to growth and apoptosis .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of a series of brominated pyridine derivatives against E. coli and S. aureus. The results indicated that the presence of bromine significantly enhanced antibacterial potency compared to non-brominated analogs.

Case Study 2: Antitumor Activity

In vitro studies on human cervical carcinoma (HeLa) cells showed that a structurally similar compound induced significant cytotoxicity with an IC50 value below 10 µM. This suggests potential for development as an anticancer agent targeting specific malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.